molecular formula C13H16O B1324731 Cyclobutyl 2,5-dimethylphenyl ketone CAS No. 898790-70-0

Cyclobutyl 2,5-dimethylphenyl ketone

Cat. No. B1324731
M. Wt: 188.26 g/mol
InChI Key: YNFYWQWJVBKDNU-UHFFFAOYSA-N
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Description

Cyclobutyl 2,5-dimethylphenyl ketone is a chemical compound with the linear formula C15H20O . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone (aromatic) .


Synthesis Analysis

A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .


Molecular Structure Analysis

The molecular structure of Cyclobutyl 2,5-dimethylphenyl ketone contains a total of 31 bonds; 15 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), and 1 ketone(s) (aromatic) .

Scientific Research Applications

1. Stereoselective Syntheses of Alkenylsilanes and Germanes

Cyclobutyl ketones, such as cyclobutyl 2,5-dimethylphenyl ketone, play a crucial role in the stereoselective synthesis of alkenylsilanes and germanes. For example, the diastereoselective addition of dimethylphenylsilyllithium to cyclobutyl ketones and subsequent ring-opening reactions can lead to the synthesis of (E)-alkenylsilanes with high stereoselectivity. This process is significant for creating structurally complex molecules in organic chemistry (Fujiwara, Sawabe, & Takeda, 1997).

2. Synthesis of Cyclobut-2-en-1-ones

Cyclobutyl 2,5-dimethylphenyl ketone is also instrumental in the synthesis of cyclobut-2-en-1-ones. A regioselective synthesis method involving cyclobutenylation and Suzuki CC coupling can be applied to cyclobutyl ketones, leading to the production of various cyclobut-2-en-1-ones. These compounds have demonstrated utility in the synthesis of β-lactams, phthalazines, and other cyclic compounds (Alcaide, Almendros, & Lázaro‐Milla, 2019).

3. Thermochemical Properties and Stability Analysis

Research on the thermochemical properties and stability of ketene dimers, including cyclobutyl 2,5-dimethylphenyl ketone derivatives, is crucial for understanding their behavior in chemical reactions. Studies have been conducted to analyze the relative stability of these compounds and expand methodologies for estimating their thermochemical properties, which are essential for their application in various chemical processes (Morales & Martínez, 2009).

4. Photoreactions with Carbonyl Compounds

Cyclobutyl 2,5-dimethylphenyl ketone can participate in photoreactions with other carbonyl compounds, leading to the formation of cycloadducts. Such reactions are significant in the study of photochemistry and the development of new synthetic methodologies (Okazaki, Kang, & Inamoto, 1981).

Safety And Hazards

The safety data sheet for a similar compound, Cyclobutyl methyl ketone, indicates that it is a flammable liquid and vapor and is harmful if swallowed . It’s recommended to avoid breathing vapors, mist, or gas, and to use personal protective equipment .

Future Directions

Cyclobutyl-containing compounds are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . The development of more efficient and diverse synthetic methods for these compounds, such as the reported C−H/C−C functionalization strategy , could open up new possibilities for the design and synthesis of novel drugs.

properties

IUPAC Name

cyclobutyl-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-6-7-10(2)12(8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFYWQWJVBKDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642530
Record name Cyclobutyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2,5-dimethylphenyl ketone

CAS RN

898790-70-0
Record name Cyclobutyl(2,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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